4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene
Beschreibung
5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes thiazole, pyrazine, and benzimidazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H10N3S+ |
|---|---|
Molekulargewicht |
228.3g/mol |
IUPAC-Name |
4-thia-9,16-diaza-6-azoniatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene |
InChI |
InChI=1S/C12H10N3S/c1-2-4-10-9(3-1)13-12-11-7-16-8-14(11)5-6-15(10)12/h1-4,7-8H,5-6H2/q+1 |
InChI-Schlüssel |
OAPSAFYJTYLWGY-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CSC=C2C3=NC4=CC=CC=C4N31 |
Kanonische SMILES |
C1C[N+]2=CSC=C2C3=NC4=CC=CC=C4N31 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido derivatives in the presence of triethylamine . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit enzymes involved in cell cycle regulation, thereby preventing cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiazole moiety and exhibit similar antimicrobial and anticancer activities.
Thiazolothiazoles: Known for their applications in organic electronics due to their planar and rigid backbone.
Thiazolopyrimidines: These compounds have diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
5,6-Dihydro[1,3]thiazolo[4’,3’:3,4]pyrazino[1,2-a]benzimidazol-4-ium is unique due to its fused ring system that combines thiazole, pyrazine, and benzimidazole moieties. This structural complexity contributes to its diverse reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
